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Pentafluorobenzyl methacrylate

Electron-beam lithography Resist materials Dry-etch resistance

Pentafluorobenzyl methacrylate (PFBMA) is a fluorinated methacrylate monomer engineered for post-polymerization modification via nucleophilic aromatic substitution (S_NAr) at the electrophilic para-fluorine—a reactivity feature absent in benzyl methacrylate or perfluoroalkyl methacrylates. It enables >94% thiol-para-fluoro conversion to functionalize nanoparticles, create stimuli-responsive polymer libraries, or improve oxygen plasma etch resistance in microelectronics. Available as a high-purity building block.

Molecular Formula C11H7F5O2
Molecular Weight 266.16 g/mol
CAS No. 114859-23-3
Cat. No. B054240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzyl methacrylate
CAS114859-23-3
Molecular FormulaC11H7F5O2
Molecular Weight266.16 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F
InChIInChI=1S/C11H7F5O2/c1-5(2)10(17)18-11(15,16)6-3-4-7(12)9(14)8(6)13/h3-4H,1H2,2H3
InChIKeyKYOVZNUXIBOBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorobenzyl Methacrylate (CAS 114859-23-3) for High-Performance Polymer Synthesis and Reactive Nanoparticle Engineering


Pentafluorobenzyl methacrylate (PFBMA, CAS 114859-23-3) is a specialty fluorinated methacrylate monomer characterized by a pentafluorobenzyl ester group [1]. This monomer serves as a versatile building block for synthesizing functional polymers, particularly those designed for advanced applications in materials science, photonics, and biomedicine. Its distinct pentafluorobenzyl moiety introduces strong electron-withdrawing properties and unique post-polymerization reactivity, setting it apart from other fluorinated or non-fluorinated methacrylate monomers [2].

Technical Justification for Procuring Pentafluorobenzyl Methacrylate over General Fluorinated Methacrylates


Generic fluorinated methacrylates cannot be simply interchanged with PFBMA due to its unique pentafluorobenzyl (C6F5CH2-) side chain. Unlike perfluoroalkyl or trifluoroethyl esters, the aromatic ring in PFBMA provides distinct electronic and steric effects that critically influence polymer properties and reactivity. Crucially, PFBMA possesses a highly electrophilic para-fluorine atom on its aromatic ring, which is uniquely susceptible to highly selective and quantitative nucleophilic aromatic substitution (S_NAr) under mild conditions, a reactivity profile absent in its non-fluorinated analog, benzyl methacrylate (BzMA), or its perfluorophenyl counterpart [1]. This specific reactivity enables a platform of post-polymerization modifications that are unattainable with other methacrylates, directly impacting the functionality and application scope of the resulting materials [2].

Quantitative Evidence Guide for Selecting Pentafluorobenzyl Methacrylate Over Closest Analogs


Enhanced Dry-Etch Resistance in Electron-Beam Lithography Compared to Non-Fluorinated Analog

Poly(pentafluorobenzyl methacrylate) (pPFBMA) demonstrates a substantial improvement in dry-etch resistance compared to its non-fluorinated analog, poly(benzyl methacrylate) (pBzMA). This enhancement is critical for its performance as a positive-working electron-beam resist [1].

Electron-beam lithography Resist materials Dry-etch resistance

Superior Post-Polymerization Reactivity: Quantitative Thiol-para-Fluoro Substitution

The pentafluorobenzyl group in pPFBMA enables a unique and highly efficient post-polymerization modification pathway via para-fluoro substitution. This reactivity is not possible with non-fluorinated analogs like poly(benzyl methacrylate) (pBzMA) and is distinct from the reactivity of pentafluorophenyl esters [1].

Post-polymerization modification Polymer chemistry Reactive polymers

Enabling Polymerization-Induced Self-Assembly (PISA) for Morphology Control

PFBMA functions effectively as a core-forming monomer in ethanolic RAFT dispersion polymerization for PISA, producing a full range of reproducible nanoparticle morphologies (spheres, worms, vesicles). This performance is directly comparable to the widely used non-reactive benchmark monomer, benzyl methacrylate (BzMA) [1].

Polymerization-induced self-assembly Block copolymers Nanoparticle synthesis

Controlled RAFT Polymerization for Well-Defined Reactive Precursors

PFBMA can be polymerized in a controlled manner using RAFT to yield well-defined homopolymers, which are essential precursors for the quantitative post-polymerization modifications described above [1].

RAFT polymerization Controlled radical polymerization Polymer precursors

Optimal Scientific and Industrial Use Cases for Pentafluorobenzyl Methacrylate Based on Evidenced Differentiation


Synthesis of Advanced Functional Nanoparticles via Reactive PISA

Researchers developing well-defined polymer nanoparticles with core functionality can leverage PFBMA. Unlike nanoparticles prepared with non-reactive monomers like benzyl methacrylate, PFBMA-based particles can be post-synthetically modified via quantitative thiol-para-fluoro substitution (up to 94% conversion) to introduce targeting ligands, fluorescent dyes, or cross-links, enabling applications in targeted drug delivery and diagnostics [1].

Precision Polymer Engineering for Responsive Materials

Scientists designing stimuli-responsive or multifunctional polymers can use PFBMA to create a 'reactive scaffold.' Well-defined pPFBMA homopolymers (Đ ≤ 1.29) serve as ideal precursors that can be quantitatively transformed with amines or thiols to create libraries of materials with tunable properties, such as pH- or thermo-responsive polymers with defined LCST/UCST behavior, without the need for new monomer synthesis for each variation [1].

Formulation of High-Resolution Electron-Beam Resists

Microelectronics fabricators requiring robust resists for lithographic patterning should consider PFBMA. Comparative studies demonstrate that polymers of PFBMA exhibit significantly enhanced resistance to oxygen plasma dry etching compared to their non-fluorinated analog, poly(benzyl methacrylate), leading to improved pattern transfer fidelity and higher-resolution features in semiconductor manufacturing [1].

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